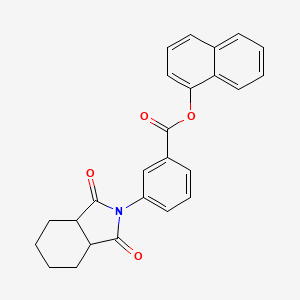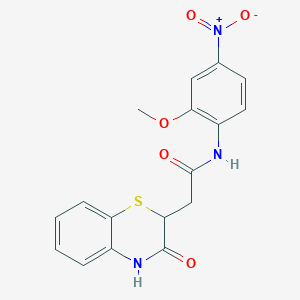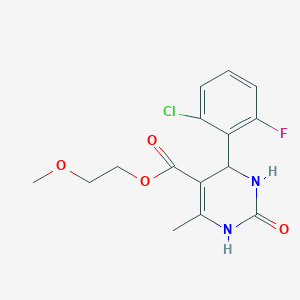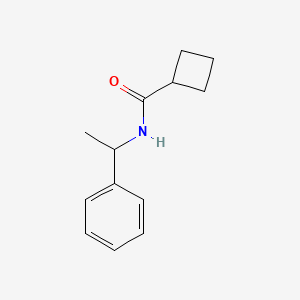
1-naphthyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Übersicht
Beschreibung
1-naphthyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as ND-646, and it is a selective inhibitor of the histone lysine methyltransferase SETD7. The inhibition of SETD7 has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
ND-646 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The inhibition of SETD7 has been shown to have anti-proliferative effects in cancer cells, and it has also been shown to improve glucose homeostasis in diabetic mice. In addition, the inhibition of SETD7 has been shown to have cardioprotective effects in animal models of heart failure.
Wirkmechanismus
ND-646 is a selective inhibitor of the histone lysine methyltransferase SETD7. SETD7 is an enzyme that catalyzes the methylation of lysine 4 on histone H3, which is a modification that is associated with gene expression. The inhibition of SETD7 by ND-646 leads to a decrease in the methylation of histone H3 lysine 4, which in turn leads to changes in gene expression. The specific genes that are affected by the inhibition of SETD7 are still being studied.
Biochemical and Physiological Effects:
The inhibition of SETD7 by ND-646 has been shown to have several biochemical and physiological effects. In cancer cells, the inhibition of SETD7 leads to a decrease in cell proliferation and an increase in apoptosis. In diabetic mice, the inhibition of SETD7 leads to an improvement in glucose homeostasis and insulin sensitivity. In animal models of heart failure, the inhibition of SETD7 leads to a decrease in cardiac fibrosis and an improvement in cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
ND-646 has several advantages for lab experiments, including its high selectivity for SETD7 and its potency as an inhibitor. However, there are also some limitations to the use of ND-646 in lab experiments. One limitation is that it is a relatively new compound, and more research is needed to fully understand its effects. Another limitation is that it may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on ND-646. One area of research is to further investigate the specific genes and pathways that are affected by the inhibition of SETD7. Another area of research is to investigate the potential therapeutic applications of ND-646 in other diseases, such as neurodegenerative diseases and inflammatory diseases. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of ND-646, including its absorption, distribution, metabolism, and excretion in vivo.
Eigenschaften
IUPAC Name |
naphthalen-1-yl 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23-20-12-3-4-13-21(20)24(28)26(23)18-10-5-9-17(15-18)25(29)30-22-14-6-8-16-7-1-2-11-19(16)22/h1-2,5-11,14-15,20-21H,3-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRXDRZOWNMNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3989321.png)


![ethyl 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B3989346.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3989351.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B3989359.png)
![N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3989367.png)
![7-(2-cyclohexylethyl)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3989370.png)
![2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3989381.png)
![N-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3989390.png)
![3-[(bicyclo[2.2.1]hept-2-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3989402.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3989407.png)
